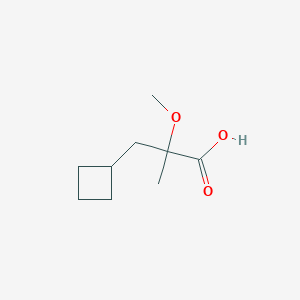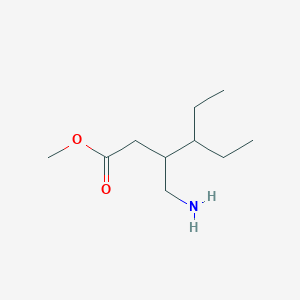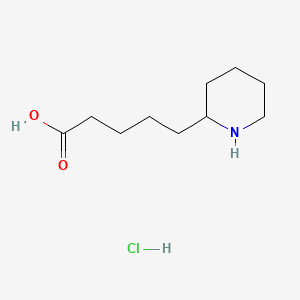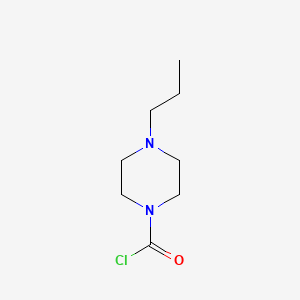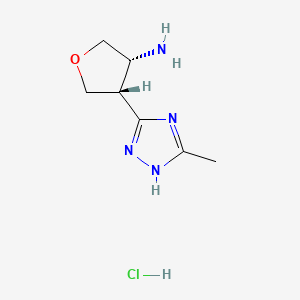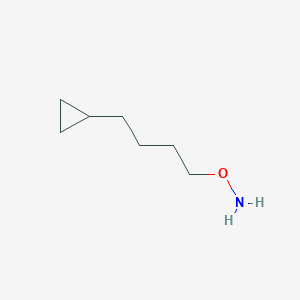
O-(4-cyclopropylbutyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-cyclopropylbutyl)hydroxylamine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is characterized by the presence of a hydroxylamine group attached to a cyclopropylbutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-cyclopropylbutyl)hydroxylamine typically involves the reaction of cyclopropylbutyl halides with hydroxylamine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, cyclopropylbutyl bromide can be reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
O-(4-cyclopropylbutyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce the corresponding amine.
Aplicaciones Científicas De Investigación
O-(4-cyclopropylbutyl)hydroxylamine has several applications in scientific research:
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of O-(4-cyclopropylbutyl)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. By inhibiting this enzyme, the compound disrupts DNA synthesis and repair in bacteria, leading to their death . This mechanism makes it a promising candidate for the development of new antibacterial agents.
Comparación Con Compuestos Similares
Similar Compounds
O-(diphenylphosphinyl)hydroxylamine (DPPH): Known for its use as an electrophilic aminating agent.
Hydroxylamine-O-sulfonic acid (HOSA): Used in various aminating reactions.
2,4-dinitrophenylhydroxylamine (DPH): Another electrophilic aminating agent.
Uniqueness
O-(4-cyclopropylbutyl)hydroxylamine is unique due to its cyclopropylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of N-heterocycles and as a potential antibacterial agent.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
O-(4-cyclopropylbutyl)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c8-9-6-2-1-3-7-4-5-7/h7H,1-6,8H2 |
Clave InChI |
GQDBTCXMCNNAQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


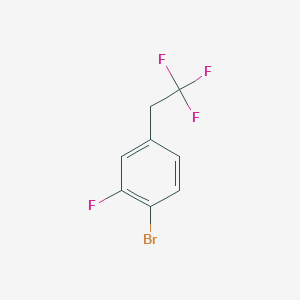
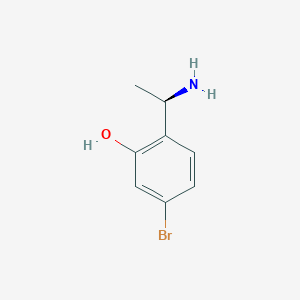
![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
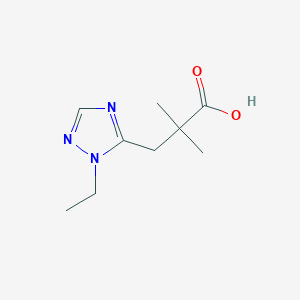
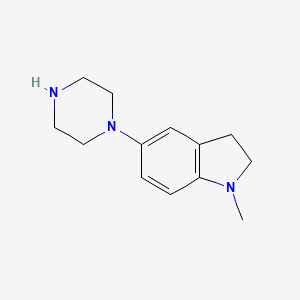

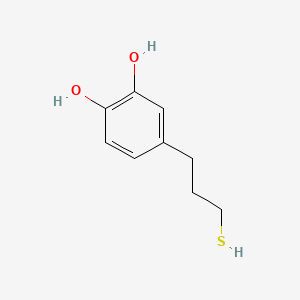
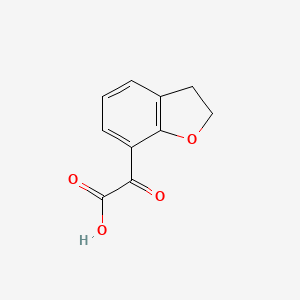
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
